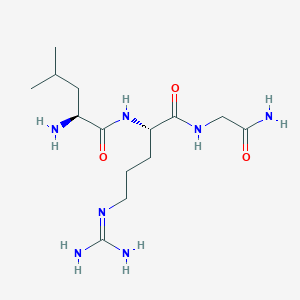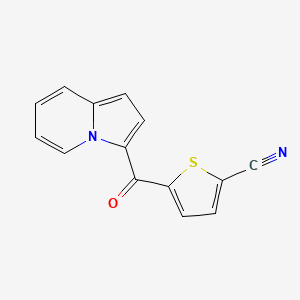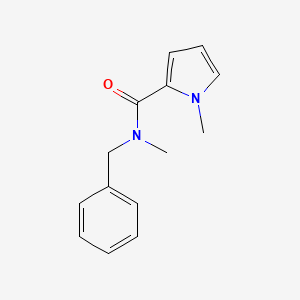
N-Benzyl-N,1-dimethylpyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N,1-dimethylpyrrole-2-carboxamide is a chemical compound with a pyrrole ring structure. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,1-dimethylpyrrole-2-carboxamide typically involves the reaction of N-benzyl-N-methylamine with pyrrole-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N,1-dimethylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro compounds can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Benzyl-N,1-dimethylpyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-N,1-dimethylpyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-N-methylpyrrole-2-carboxamide
- N-Benzyl-N,1-dimethylindole-2-carboxamide
- N-Benzyl-N,1-dimethylpyrrole-3-carboxamide
Uniqueness
N-Benzyl-N,1-dimethylpyrrole-2-carboxamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties .
Properties
CAS No. |
504434-05-3 |
|---|---|
Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
N-benzyl-N,1-dimethylpyrrole-2-carboxamide |
InChI |
InChI=1S/C14H16N2O/c1-15-10-6-9-13(15)14(17)16(2)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI Key |
BSMGCHLGSZJBJJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C(=O)N(C)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
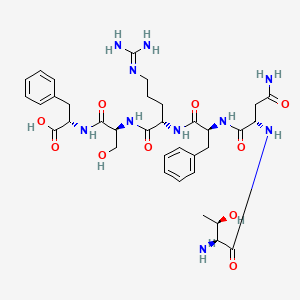
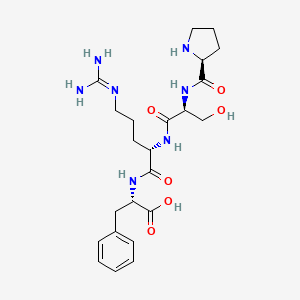
![N-[(1S)-1-Cyano-3-methylbutyl]formamide](/img/structure/B14221529.png)
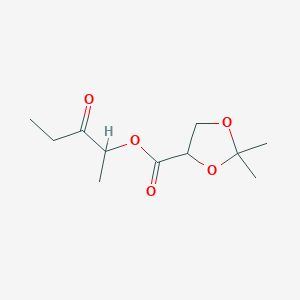
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
![6-[6-(Dimethylamino)-5-(furan-3-yl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14221561.png)
![4-[2,2-Dimethyl-5-(prop-2-en-1-yl)-1,3-dioxan-5-yl]but-2-en-1-ol](/img/structure/B14221575.png)
![2H-Pyran, tetrahydro-2-[[5-[(4-methoxyphenyl)methoxy]pentyl]oxy]-](/img/structure/B14221578.png)


